6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE
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Overview
Description
6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by cyclization to form the indazole core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment, also featuring a trifluoromethyl group.
Uniqueness
6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific structural features, such as the tetrahydroindazole core and the positioning of the trifluoromethyl group. These characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
6,6-dimethyl-1-[4-(trifluoromethyl)phenyl]-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c1-15(2)7-13-12(14(22)8-15)9-20-21(13)11-5-3-10(4-6-11)16(17,18)19/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEIXBYPFKZGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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